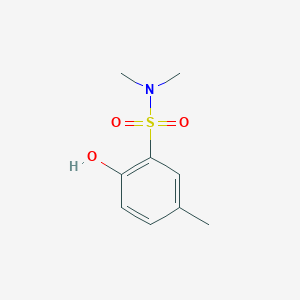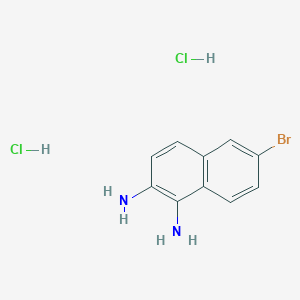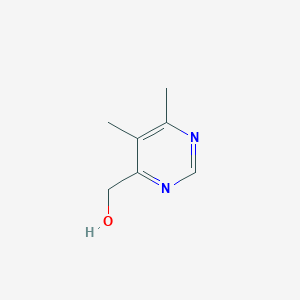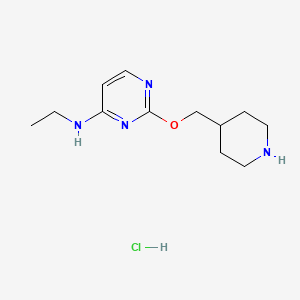
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenyl group attached at the 4-position and two oxygen atoms at the 1,1-dioxide positions
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play crucial roles in various biological processes. KATP channels are integral to the regulation of insulin release and vascular smooth muscle tone . AMPA receptors, on the other hand, are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as an activator of KATP channels . By opening these channels, it facilitates the efflux of potassium ions, which leads to hyperpolarization of the cell membrane and inhibition of insulin release .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by this compound can affect several biochemical pathways. For instance, the inhibition of insulin release can impact glucose metabolism . The modulation of AMPA receptors can influence neurotransmission and potentially have effects on cognitive functions .
Result of Action
The activation of KATP channels by this compound can lead to the inhibition of insulin release . This could potentially be utilized for the treatment of conditions like hyperinsulinemia. The modulation of AMPA receptors could have effects on synaptic transmission, potentially influencing cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.
Scientific Research Applications
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide: Similar structure with a chlorine atom at the 6-position.
7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a chlorine atom at the 7-position and a methyl group at the 3-position.
Uniqueness
4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its phenyl group at the 4-position and the 1,1-dioxide configuration contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyl-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)13(14-15-18)10-6-2-1-3-7-10/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHWWVNRMNJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-methyl-1H-pyrazol-5-yl 2-bromobenzoate](/img/structure/B2891617.png)


![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)
![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2891624.png)
![3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2891625.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)
